molecular formula C16H14ClN5OS B2412313 2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide CAS No. 93300-22-2

2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

Cat. No.: B2412313
CAS No.: 93300-22-2
M. Wt: 359.83
InChI Key: MIWNDEFECISAKR-UHFFFAOYSA-N
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Description

2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a chemical compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

The synthesis of 2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide typically involves the following steps:

    Formation of the triazole ring: This is achieved by reacting 4-chlorophenylhydrazine with phenyl isothiocyanate to form the intermediate 4-chlorophenyl-4-phenyl-1,2,4-triazole-3-thiol.

    Sulfanyl group introduction: The intermediate is then reacted with chloroacetic acid to introduce the sulfanyl group, forming the desired compound.

    Acetohydrazide formation: Finally, the compound is treated with hydrazine hydrate to form the acetohydrazide derivative.

Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to improve yield and purity.

Chemical Reactions Analysis

2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles like amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has shown potential as an antimicrobial and antifungal agent, making it useful in biological studies.

    Medicine: Due to its triazole core, it is being investigated for its potential as an anti-inflammatory, anticancer, and antiviral agent.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with enzymes and receptors, inhibiting their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity. The sulfanyl group may also play a role in modulating the compound’s activity by interacting with thiol-containing proteins.

Comparison with Similar Compounds

Similar compounds to 2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide include:

These compounds share the triazole core and sulfanyl group but differ in their substituents, which can lead to variations in their biological activity and chemical properties. The uniqueness of this compound lies in its specific combination of substituents, which may confer distinct biological activities and chemical reactivity.

Properties

IUPAC Name

2-[[5-(4-chlorophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN5OS/c17-12-8-6-11(7-9-12)15-20-21-16(24-10-14(23)19-18)22(15)13-4-2-1-3-5-13/h1-9H,10,18H2,(H,19,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIWNDEFECISAKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NN)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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